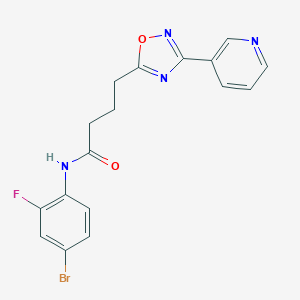![molecular formula C23H24N4O4 B277182 N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. MOB is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its biological activities by inhibiting the activity of various enzymes and proteins. N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activity of the proteasome, acetylcholinesterase, and other enzymes that play crucial roles in cellular processes.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce apoptosis in cancer cells by inhibiting the proteasome activity. Moreover, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages and limitations for lab experiments. One of the advantages of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its ability to inhibit the activity of various enzymes and proteins, which makes it a potential candidate for the development of new drugs. Moreover, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have anticancer properties, which makes it a potential candidate for the treatment of cancer.
However, one of the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in water, which makes it difficult to administer in vivo. Moreover, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied in vivo, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One of the future directions is the development of new drugs based on the structure of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Moreover, the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in vivo could provide valuable insights into its potential applications in medicine. Furthermore, the study of the mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could provide new targets for the development of drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine with N-(morpholin-4-yl)carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various scientific fields. In pharmacology, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its anticancer properties. Studies have shown that N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a crucial role in the degradation of cellular proteins. Moreover, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
In biochemistry, N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain.
Eigenschaften
Molekularformel |
C23H24N4O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[4-(morpholine-4-carbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C23H24N4O4/c28-20(7-4-8-21-25-22(26-31-21)17-5-2-1-3-6-17)24-19-11-9-18(10-12-19)23(29)27-13-15-30-16-14-27/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,24,28) |
InChI-Schlüssel |
SVCVBDBIXMDDQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)